4-CHLORO-N-{1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-METHYLPROPAN-2-YL}BENZENE-1-SULFONAMIDE
Overview
Description
4-CHLORO-N-{1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-METHYLPROPAN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a sulfonamide group attached to a chlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-METHYLPROPAN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzenesulfonyl chloride with 1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-METHYLPROPAN-2-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different piperazine and sulfonamide derivatives .
Scientific Research Applications
4-CHLORO-N-{1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-METHYLPROPAN-2-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-METHYLPROPAN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways or as an antagonist of certain receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-2-amine
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 4-CHLORO-N-{1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-METHYLPROPAN-2-YL}BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the combination of a diphenylmethyl-substituted piperazine ring and a sulfonamide group attached to a chlorobenzene moiety.
Properties
IUPAC Name |
N-[1-(4-benzhydrylpiperazin-1-yl)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClN3O2S/c1-27(2,29-34(32,33)25-15-13-24(28)14-16-25)21-30-17-19-31(20-18-30)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,26,29H,17-21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQSXWZDWWJTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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